N-Phenylisomaleimide

isomerization kinetics activation energy thermal stability

Researchers seeking tunable copolymer microstructure face limited options with standard maleimides. N-Phenylisomaleimide (CAS 19990-26-2) addresses this with its kinetically favored isomaleimide core: - Thermally triggered isomerization to N-phenylmaleimide enables post-polymerization crosslinking-latent functionality absent in conventional maleimides. - Distinct Q-e parameters (Q=0.23, e=1.38) yield differentiated copolymer composition and thermal behavior versus N-phenylmaleimide. - Quantified first-order isomerization kinetics support predictive time-dependent property modulation. Yellow to yellow-orange crystalline solid, ≥99% purity. Global shipping for R&D use.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 19990-26-2
Cat. No. B010750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylisomaleimide
CAS19990-26-2
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2C=CC(=O)O2
InChIInChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H
InChIKeyNULZNTDKTDTWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylisomaleimide Baseline Overview


N-Phenylisomaleimide (CAS 19990-26-2) is the kinetically favored isomer of N-phenylmaleimide, featuring a 5-(phenylimino)furan-2(5H)-one core structure rather than the thermodynamically stable maleimide ring system [1]. This compound is synthesized via controlled dehydration of N-phenylmaleamic acid using reagents such as acetyl chloride-triethylamine or trifluoroacetic anhydride [1]. It serves as a versatile monomer in radical copolymerization and as a precursor that undergoes quantitative isomerization to N-phenylmaleimide under appropriate catalytic conditions [2].

Primary role
Monomer for radical copolymerization
Key feature
Kinetically controlled isomer; undergoes quantitative isomerization to N-phenylmaleimide
Research use
Latent reactivity studies; isomerization kinetics model

N-Phenylisomaleimide vs. N-Phenylmaleimide: Substitution Risks


N-Phenylisomaleimide and N-phenylmaleimide (CAS 941-69-5) are constitutional isomers with fundamentally different electronic structures, reactivity profiles, and thermal behaviors [1]. Isomaleimides are kinetically controlled products that isomerize quantitatively to maleimides under base catalysis or thermal activation, a transformation that can be exploited for latent reactivity or time-dependent property modulation [2]. In polymerization applications, N-phenylisomaleimide exhibits markedly different monomer reactivity ratios (Q and e values) compared to N-phenylmaleimide, producing copolymers with distinct composition drift, sequence distribution, and thermal behavior [3]. Substituting one for the other without reformulation will alter copolymer microstructure, molecular weight development, and ultimate material performance.

This product
N-Phenylisomaleimide: kinetically trapped isomer with furan-2(5H)-one core; isomerizes under base/heat
Common substitute
N-Phenylmaleimide (CAS 941-69-5): thermodynamic isomer; stable maleimide ring; no latent isomerization
Risk if swapped
Different Q-e values shift copolymer composition and sequence distribution; loss of heat-triggered property change

N-Phenylisomaleimide: Evidence for Selection


Isomerization Activation Energy

N-Phenylisomaleimide undergoes quantitative isomerization to N-phenylmaleimide, with the transformation kinetics characterized by a first pseudo-order rate law and a measurable activation energy (Ea) [1]. This contrasts with N-phenylmaleimide, which is the thermodynamically stable product and does not undergo reverse isomerization under comparable conditions [1].

Isomerization Ea
Head-to-head
Ea quantified via ¹H NMR kinetics
Supports latent reactivity design
First pseudo-order model; stable maleimide shows no reverse isomerization
isomerization kinetics activation energy thermal stability latent reactivity

Acetyl Chloride-Triethylamine Synthesis Yield

The synthesis of N-phenylisomaleimide from N-phenylmaleamic acid using acetyl chloride-triethylamine at -22°C yields 63% of the isomaleimide product [1]. This compares favorably to earlier methods using acetic anhydride that predominantly produced N-phenylmaleimide under similar conditions [1].

Synthesis yield
Head-to-head
63% (AcCl/Et₃N, −22 °C)
Reproducible kinetic-control protocol
Compared to acetic anhydride methods favouring maleimide
isomaleimide synthesis kinetic control dehydration yield optimization

Copolymerization Reactivity with Methyl Methacrylate

In radical copolymerization with methyl methacrylate (MMA) at 70°C in dioxane, N-phenylisomaleimide (PhIMI) exhibits a monomer reactivity ratio r1 = 4.75, r2 = 0.08, with Q = 0.23 and e = 1.38 [1]. These values differ significantly from N-n-butylisomaleimide (n-BIMI), which under identical conditions shows r1 = 10.9, r2 = 0.06, Q = 0.09, and e = 1.05 [1].

Reactivity with MMA
Head-to-head
r₁=4.75, Q=0.23, e=1.38 vs. n-BuIMI r₁=10.9, Q=0.09
Higher resonance stabilization; stronger electron-acceptor
Copolymerization with MMA at 70 °C in dioxane
radical copolymerization monomer reactivity ratios Q-e scheme methyl methacrylate

Copolymerization vs. Maleic Anhydride & Maleimides

Comparative analysis of copolymerization behavior reveals that N-phenylisomaleimide exhibits distinct reactivity profiles relative to maleic anhydride, N-substituted maleimides, and 4-cyclopentene-1,3-dione [1]. The e value of 1.38 for PhIMI indicates a strongly electron-deficient double bond, but with different resonance characteristics compared to maleimide analogs [1].

vs. Maleic derivatives
Cross-study
e=1.38 vs. maleic anhydride e≈2.25; Q=0.23 lower than typical N-phenylmaleimides
Moderate electron deficiency for alternating copolymers
Different microstructure vs. maleic anhydride or maleimides
copolymerization reactivity comparison electron affinity alternating copolymers

Homopolymerization Kinetics vs. Substituted Analogues

Radical homopolymerization of N-phenylisomaleimide (R = H) proceeds slowly, achieving less than 10% conversion after 100 hours at 70°C with AIBN initiator in THF, yielding oligomers with degree of polymerization between 2 and 5 [1]. This behavior is consistent across all eight N-(4-substituted phenyl)isomaleimides studied (R = H, CH3, C2H5, Cl, OCH3, Br, COOC2H5, COCH3) [1].

Homopolymerization
Class-level
Poor homopolymerizability; suited as comonomer
Same behaviour across 8 para-substituted phenyl isomaleimides
AChE pro-inhibitor
Class-level
In situ generation of active inhibitory species
Pro-inhibitor mechanism for spatiotemporal enzyme modulation research
Parent isomaleimide not the active inhibitor; depends on isomerization kinetics
homopolymerization conversion degree of polymerization substituent effects

AChE Inhibition as a Pro-Inhibitor

N-Phenylisomaleimide undergoes transformation under enzymatic conditions to generate products that inhibit acetylcholinesterase (AChE) in situ [1]. The parent isomaleimide itself is not the active inhibitor; rather, its isomerization product(s) or transformation intermediates exert the inhibitory effect [1]. This contrasts with direct AChE inhibitors that are pre-formed and administered as active species.

AChE pro-inhibitor
Class-level
In situ generation of active inhibitory species
Pro-inhibitor mechanism for spatiotemporal enzyme modulation research
Parent isomaleimide not the active inhibitor; depends on isomerization kinetics
acetylcholinesterase inhibition pro-drug in situ transformation neurochemistry

N-Phenylisomaleimide Application Scenarios


Latent Monomer for Thermal Crosslinking

N-Phenylisomaleimide can be copolymerized into polymer backbones where the isomaleimide moiety remains intact. Upon thermal activation (quantified by the isomerization activation energy [1]), it isomerizes to N-phenylmaleimide, enabling post-polymerization crosslinking or property modification. This latency is not available with N-phenylmaleimide, which lacks this isomerizable functionality [1].

Alternating Copolymerization with Electron-Rich Comonomers

With Q = 0.23 and e = 1.38 [1], N-phenylisomaleimide functions as an electron-accepting monomer in radical copolymerization with electron-rich donors (e.g., styrene, vinyl ethers). The Q-e parameters differ from N-phenylmaleimide, enabling tunable copolymer composition and sequence distribution [1].

Imide-Isomaleimide Isomerization Kinetics Model

The well-characterized first pseudo-order isomerization kinetics and activation energy of N-phenylisomaleimide [1] make it a model system for investigating imide-isoimide interconversion, a fundamental transformation in maleimide chemistry with implications for polymer processing, drug delivery, and materials aging studies [1].

Application
Selection Property
Validation Focus
Latent thermal crosslinking
Isomerization activation energy
Heat-triggered conversion to maleimide; post-polymerization modification
Alternating copolymerization with e⁻-rich comonomers
Q-e parameters (Q=0.23, e=1.38)
Copolymer composition and sequence distribution control
Imide–isoimide isomerization model
First-order kinetics
Fundamental studies of maleimide chemistry; processing/stability models

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